molecular formula C20H17ClN4O2S B3000515 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 886953-02-2

4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile

Cat. No.: B3000515
CAS No.: 886953-02-2
M. Wt: 412.89
InChI Key: NKKZAFNTDJHVNK-UHFFFAOYSA-N
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Description

4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • New Urea and Thiourea Derivatives : This research focused on synthesizing derivatives of piperazine, similar in structure to 4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile. These compounds were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Notably, certain derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

  • (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives : This study involved synthesizing derivatives with structural similarities to the chemical . These compounds were screened for in vitro antibacterial activity, demonstrating moderate to good antimicrobial activity (Mhaske et al., 2014).

Antimicrobial Applications

  • New Pyridine Derivatives : The synthesis of new pyridine derivatives involved compounds structurally related to this compound. These compounds were tested for antimicrobial activity against bacteria and fungi, showing variable and modest activity (Patel et al., 2011).

  • Synthesis and Antimicrobial Studies of New Pyridine Derivatives : This study synthesized new pyridine derivatives, structurally similar to the subject compound, with considerable antibacterial activity (Patel & Agravat, 2009).

Structural Analysis and Synthesis Techniques

  • Crystal Structure of Piperazine Derivatives : The crystal structure of a piperazine derivative was analyzed, offering insights into the structural aspects of similar compounds, including this compound (Faizi et al., 2016).

Synthesis of Antiviral and Antimicrobial Derivatives

  • Nematicidal Activities of Benzotriazin-4-one Derivatives : This research synthesized novel benzotriazin-4-one derivatives containing a structure related to the subject compound, showing good control efficacy against cucumber root-knot nematode disease (Chen et al., 2020).

  • Piperazine-based Benzothiazolyl-4-thiazolidinones : A series of piperazine-based benzothiazolyl-4-thiazolidinones was synthesized and exhibited significant antibacterial effects, suggesting potential applications in antimicrobial drug development (Patel & Park, 2014).

Future Directions

Benzothiazole-based compounds like CTB have been extensively investigated for their biological properties. They have potential applications in various fields, including medicinal chemistry . Future research could focus on exploring these applications further, as well as developing new synthesis methods and investigating the mechanism of action of these compounds.

Properties

IUPAC Name

4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-27-16-7-6-15(21)18-17(16)23-20(28-18)25-10-8-24(9-11-25)19(26)14-4-2-13(12-22)3-5-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKZAFNTDJHVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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